molecular formula C15H22N2O3S B2970376 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-(2-methylpropyl)amino]acetamide CAS No. 1241704-58-4

2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-(2-methylpropyl)amino]acetamide

Cat. No.: B2970376
CAS No.: 1241704-58-4
M. Wt: 310.41
InChI Key: SHONMMVLXVITRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-(2-methylpropyl)amino]acetamide is a useful research compound. Its molecular formula is C15H22N2O3S and its molecular weight is 310.41. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

  • Synthesis and Molecular Docking Analysis in Anticancer Research : A study by Sharma et al. (2018) focused on the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound structurally related to 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-(2-methylpropyl)amino]acetamide. This compound exhibited anticancer activity confirmed through in silico modeling, targeting the VEGFr receptor (Sharma et al., 2018).

Metabolism and Pharmacokinetics

  • Structure-Metabolism Relationships in Drug Development : Humphreys et al. (2003) explored the metabolism of similar compounds in developing selective endothelin receptor antagonists. They found that small molecular changes can significantly alter a compound's disposition, highlighting the importance of understanding structure-metabolism relationships (Humphreys et al., 2003).

Thermal Degradation Analysis

  • Investigation of Thermal Degradation in GC Injector : Dowling et al. (2017) reported on the thermal degradation of related compounds, like modafinil and its derivatives, in the GC injector. Understanding these degradation processes is crucial for accurate forensic and clinical analysis (Dowling et al., 2017).

Opioid Agonists Research

  • Development of Opioid Kappa Agonists : Barlow et al. (1991) synthesized a series of acetamides, structurally similar to the compound , to evaluate their potential as opioid kappa agonists. This research contributes to the development of new analgesics (Barlow et al., 1991).

Neuropharmacological Applications

  • Study of Dopamine Uptake Inhibitors : Okunola-Bakare et al. (2014) researched compounds like modafinil, which shares structural similarities, for their potential as dopamine uptake inhibitors. These findings have implications in treating psychostimulant abuse (Okunola-Bakare et al., 2014).

Antibacterial Applications

  • Antibacterial Activity of Related Compounds : Iqbal et al. (2017) synthesized acetamide derivatives with antibacterial properties. This research contributes to developing new antibacterial agents (Iqbal et al., 2017).

Properties

IUPAC Name

2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-(2-methylpropyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-12(2)10-17(11-15(16)18)21(19,20)9-8-14-6-4-13(3)5-7-14/h4-9,12H,10-11H2,1-3H3,(H2,16,18)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHONMMVLXVITRD-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)N(CC(C)C)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N(CC(C)C)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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